molecular formula C11H7ClN2O B13140464 5-Phenylpyrimidine-2-carbonylchloride

5-Phenylpyrimidine-2-carbonylchloride

Cat. No.: B13140464
M. Wt: 218.64 g/mol
InChI Key: KDSFDRVWACAEHW-UHFFFAOYSA-N
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Description

5-Phenylpyrimidine-2-carbonylchloride is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpyrimidine-2-carbonylchloride typically involves the chlorination of 5-Phenylpyrimidine-2-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

5-Phenylpyrimidine-2-carboxylic acid+SOCl2This compound+SO2+HCl\text{5-Phenylpyrimidine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Phenylpyrimidine-2-carboxylic acid+SOCl2​→this compound+SO2​+HCl

This method is efficient and yields the desired product in good purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrimidine-2-carbonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidative reactions can convert the phenyl group to various functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the carbonyl chloride group.

Mechanism of Action

The mechanism of action of 5-Phenylpyrimidine-2-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) breakdown, which modulates various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrimidine-4-carboxylic acid
  • 2-Phenylpyrimidine-5-carboxylic acid
  • 2-Phenylpyrimidine-4,6-dicarboxylic acid

Comparison

5-Phenylpyrimidine-2-carbonylchloride is unique due to its reactive carbonyl chloride group, which allows for diverse chemical modifications. In contrast, similar compounds like 2-Phenylpyrimidine-4-carboxylic acid and 2-Phenylpyrimidine-5-carboxylic acid lack this reactive group, limiting their versatility in chemical synthesis .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

5-phenylpyrimidine-2-carbonyl chloride

InChI

InChI=1S/C11H7ClN2O/c12-10(15)11-13-6-9(7-14-11)8-4-2-1-3-5-8/h1-7H

InChI Key

KDSFDRVWACAEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)Cl

Origin of Product

United States

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